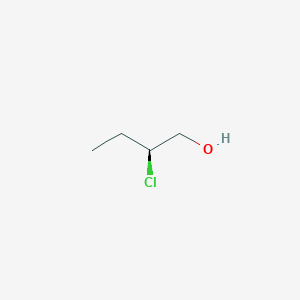
(2S)-2-Chlorobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Chlorobutan-1-ol is an organic compound with the molecular formula C4H9ClO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2S)-2-Chlorobutan-1-ol can be synthesized through several methods. One common approach involves the chlorination of (S)-2-butanol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows:
(S)-2-Butanol+SOCl2→this compound+SO2+HCl
Alternatively, the compound can be prepared via the reaction of (S)-2-butanol with hydrochloric acid (HCl) in the presence of a catalyst such as zinc chloride (ZnCl2).
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Chlorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form (2S)-2-butanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or cyanide (CN-).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium cyanide (NaCN) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chlorobutanal or 2-chlorobutanone.
Reduction: Formation of (2S)-2-butanol.
Substitution: Formation of 2-butanol or 2-cyanobutan-1-ol.
Applications De Recherche Scientifique
(2S)-2-Chlorobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-Chlorobutan-1-ol involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-Chlorobutan-1-ol: The enantiomer of (2S)-2-Chlorobutan-1-ol, with a different spatial arrangement.
2-Chlorobutan-2-ol: A structural isomer with the chlorine atom on the second carbon.
2-Bromo-1-butanol: A similar compound with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to its specific chiral configuration, which can lead to different reactivity and interactions compared to its enantiomer and other isomers. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
Numéro CAS |
56536-49-3 |
|---|---|
Formule moléculaire |
C4H9ClO |
Poids moléculaire |
108.57 g/mol |
Nom IUPAC |
(2S)-2-chlorobutan-1-ol |
InChI |
InChI=1S/C4H9ClO/c1-2-4(5)3-6/h4,6H,2-3H2,1H3/t4-/m0/s1 |
Clé InChI |
FTOKYBLHOYVORA-BYPYZUCNSA-N |
SMILES isomérique |
CC[C@@H](CO)Cl |
SMILES canonique |
CCC(CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


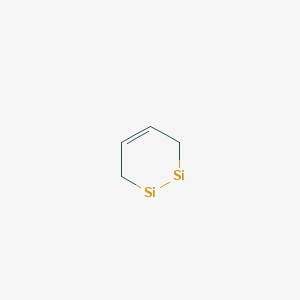
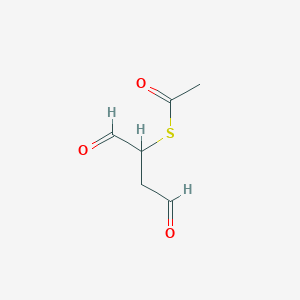
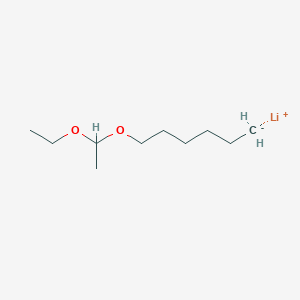
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
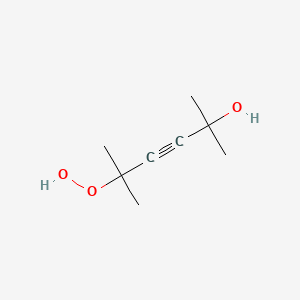
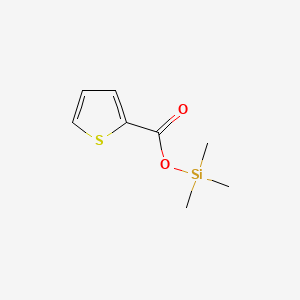

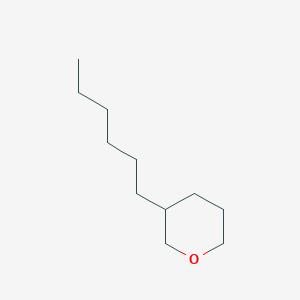
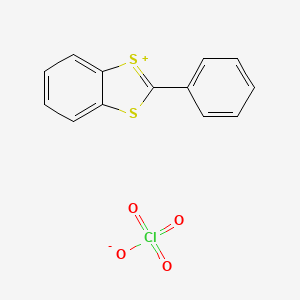
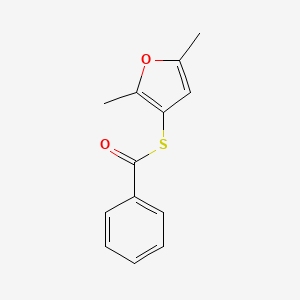

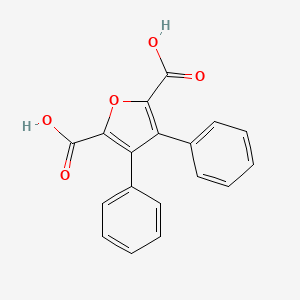
![2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14638228.png)

